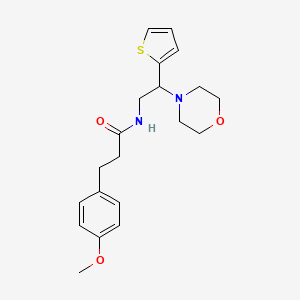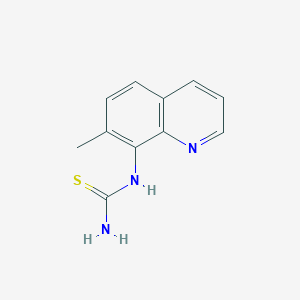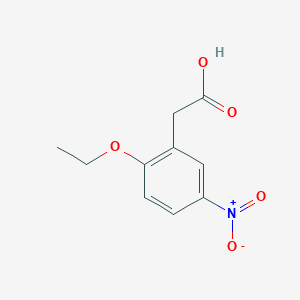
3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)propanamide, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPTP is a propanamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Aplicaciones Científicas De Investigación
3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)propanamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related conditions. 3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)propanamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)propanamide has been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease, as it has been shown to have neuroprotective effects.
Mecanismo De Acción
The mechanism of action of 3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)propanamide involves the inhibition of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phospholipase A2 (PLA2). These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes, which play a role in the development of various inflammatory conditions. By inhibiting these enzymes, 3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)propanamide reduces the production of these inflammatory mediators, leading to its anti-inflammatory and analgesic effects. Additionally, 3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)propanamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the regulation of antioxidant and detoxification enzymes, leading to its neuroprotective effects.
Biochemical and Physiological Effects
3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, leading to its anti-inflammatory and analgesic effects. Additionally, 3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)propanamide has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant and detoxification enzymes, which play a role in the protection of cells from oxidative stress. 3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)propanamide has also been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)propanamide has several advantages for lab experiments. It is relatively easy to synthesize using various methods, and it can be produced in high yields and purity. Additionally, 3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)propanamide has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, 3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)propanamide also has some limitations for lab experiments. Its potential toxicity and side effects must be carefully considered, and its effects may vary depending on the specific experimental conditions.
Direcciones Futuras
There are several future directions for the study of 3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)propanamide. One potential direction is the further exploration of its potential use in the treatment of various inflammatory and pain-related conditions. Additionally, the potential use of 3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)propanamide in the treatment of cancer and neurological disorders, such as Parkinson's disease, should be further studied. The development of new and improved methods for the synthesis of 3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)propanamide may also be a future direction for research. Finally, the potential use of 3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)propanamide as a tool for the study of various biochemical and physiological processes should be further explored.
Métodos De Síntesis
3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)propanamide can be synthesized using various methods, including the reaction of 4-methoxyphenylacetic acid with 2-bromoethylmorpholine, followed by the reaction of the resulting compound with thiophene-2-carboxylic acid. Another method involves the reaction of 3-(4-methoxyphenyl)propanoic acid with 2-(morpholin-4-yl)ethylamine, followed by the reaction of the resulting compound with thiophene-2-carboxylic acid. These methods have been optimized to produce 3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)propanamide in high yields and purity.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-24-17-7-4-16(5-8-17)6-9-20(23)21-15-18(19-3-2-14-26-19)22-10-12-25-13-11-22/h2-5,7-8,14,18H,6,9-13,15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIKDCKTEXQEGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CS2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2946812.png)

![2-(3-methoxyphenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2946816.png)
![2-[(4-Fluorophenyl)methoxy]benzonitrile](/img/structure/B2946817.png)


![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinolin-2-yl)methanone](/img/structure/B2946823.png)
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2946824.png)
![N-[(5-Chloro-8-hydroxyquinolin-7-yl)[4-(dimethylamino)phenyl]methyl]-2-methylpropanamide](/img/structure/B2946827.png)
![1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}-3-(propan-2-yl)urea](/img/structure/B2946828.png)
![Ethyl 5-benzamido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2946830.png)


